molecular formula C11H10ClNS B11881629 (4-(5-Chlorothiophen-2-yl)phenyl)methanamine CAS No. 1212058-06-4

(4-(5-Chlorothiophen-2-yl)phenyl)methanamine

Katalognummer: B11881629
CAS-Nummer: 1212058-06-4
Molekulargewicht: 223.72 g/mol
InChI-Schlüssel: KSFFZMXVXZWEJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(5-Chlorothiophen-2-yl)phenyl)methanamine is an organic compound with the molecular formula C11H10ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenyl group substituted with a methanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Chlorothiophen-2-yl)phenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chlorothiophene-2-carboxylic acid and 4-bromobenzylamine.

    Coupling Reaction: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then coupled with 4-bromobenzylamine in the presence of a base such as triethylamine (TEA) to form the desired product.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(5-Chlorothiophen-2-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiophene derivatives

Wissenschaftliche Forschungsanwendungen

(4-(5-Chlorothiophen-2-yl)phenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Wirkmechanismus

The mechanism of action of (4-(5-Chlorothiophen-2-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Chlorothiophen-2-yl)methanamine: A closely related compound with similar structural features but lacking the phenyl group.

    1-(4-Thiophen-2-ylphenyl)methanamine: Another similar compound with a thiophene ring substituted at the phenyl group.

Uniqueness

(4-(5-Chlorothiophen-2-yl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

1212058-06-4

Molekularformel

C11H10ClNS

Molekulargewicht

223.72 g/mol

IUPAC-Name

[4-(5-chlorothiophen-2-yl)phenyl]methanamine

InChI

InChI=1S/C11H10ClNS/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9/h1-6H,7,13H2

InChI-Schlüssel

KSFFZMXVXZWEJY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN)C2=CC=C(S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.